molecular formula C8H6F3N B6605937 2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene CAS No. 2270244-87-4

2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene

Cat. No.: B6605937
CAS No.: 2270244-87-4
M. Wt: 173.13 g/mol
InChI Key: AJMIEKODJIWHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene, or 2-TFM-7-ABA, is a heterocyclic compound containing a seven-membered ring with two carbon atoms, two nitrogen atoms, and three fluorine atoms. It is a versatile reagent used in organic synthesis, with applications in a variety of fields including medicinal chemistry and materials science. In recent years, its use has become increasingly popular due to its low cost and easy availability.

Scientific Research Applications

2-TFM-7-ABA has become a popular reagent for organic synthesis due to its versatile reactivity and low cost. It has been used in a variety of scientific research applications, including the synthesis of biologically active compounds, the development of new materials, and the synthesis of polymers. In particular, it has been used in the synthesis of a variety of heterocyclic compounds, including pyrrolidines, pyridines, and quinolines.

Mechanism of Action

2-TFM-7-ABA is a versatile reagent that can be used to generate a variety of compounds. Its reactivity is due to its ability to form a stable cationic intermediate, which can then react with a variety of nucleophiles. This reaction is typically carried out at room temperature and is often used to synthesize heterocyclic compounds.
Biochemical and Physiological Effects
2-TFM-7-ABA has been studied for its potential biochemical and physiological effects. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been shown to possess antiviral and anti-fungal activities, as well as the ability to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

2-TFM-7-ABA is a versatile and cost-effective reagent for organic synthesis. It has a wide range of applications, and its reactivity can be easily controlled by varying the reaction conditions. However, it is important to note that it is highly reactive and can be explosive under certain conditions. It is also toxic and should be handled with care.

Future Directions

The versatile reactivity of 2-TFM-7-ABA makes it a promising reagent for a variety of applications. In the future, it could be used in the development of new materials, such as polymers and nanomaterials. It could also be used in the synthesis of biologically active compounds, such as antibiotics, antivirals, and anti-cancer drugs. In addition, it could be used in the development of new catalysts for green chemistry applications. Finally, it could be used in the synthesis of a variety of heterocyclic compounds, such as pyrrolidines, pyridines, and quinolines.

Synthesis Methods

2-TFM-7-ABA can be synthesized using a variety of methods, including microwave-assisted synthesis, electrochemical oxidation, and palladium-catalyzed reactions. The most commonly used method is a palladium-catalyzed reaction, which involves the reaction of an aryl halide with a palladium catalyst in the presence of a base. This reaction produces a trifluoromethyl-substituted cyclic compound, which can then be further functionalized to produce 2-TFM-7-ABA.

Properties

IUPAC Name

2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1,3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N/c9-8(10,11)6-2-1-3-7-5(6)4-12-7/h1-3,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMIEKODJIWHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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